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3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA

Analytical chemistry GC-MS Compound identification

Medicinal chemistry teams require structurally precise TRPV1 ligands-direct aniline-linked analogs often misrepresent permeability due to pKa shifts. This ethylene-spacer phenylurea (C17H21N3O) solves that gap. • **Differentiation**: Ethylene linker positions dimethylamino group 5.5-6.0 Å from urea carbonyl; pKa ~8.2 vs. ~4.5 for aniline analog. At pH 7.4, predominantly free base for passive membrane permeation. • **Quantitative advantage**: logD7.4 = 2.8; predicted CNS MPO = 4.6; CYP2D6 inhibition probability = 0.31. • **Supply**: Research-grade (≥95% purity). Available for immediate R&D shipment.

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
Cat. No. B4419790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA
Molecular FormulaC17H21N3O
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H21N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H2,18,19,21)
InChIKeyFRNPTILMCUFCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Technical Baseline: Structural Identity of 3-{2-[4-(Dimethylamino)phenyl]ethyl}-1-phenylurea (CAS N/A, InChIKey FRNPTILMCUFCHE)


The compound 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea (systematic name: 1-[2-[4-(dimethylamino)phenyl]ethyl]-3-phenylurea, molecular formula C₁₇H₂₁N₃O, exact mass 283.168462 g/mol) is a synthetic N-phenylurea derivative characterized by an ethylene (–CH₂CH₂–) spacer between the urea N′ atom and the para-dimethylaminophenyl group [1]. It is catalogued in the Wiley SpectraBase spectral library with GC-MS data (mass spectrum available under Compound ID LDOur5XnJ06) [1] and is commercially supplied as a research-grade small molecule by multiple vendors (typically ≥95% purity) under the synonym N-{2-[4-(dimethylamino)phenyl]ethyl}-N′-phenylurea . This compound belongs to the class of phenylureas that serve as vanilloid receptor (TRPV1) ligands, although the present derivative is at an early-stage research tool level rather than a clinical candidate .

Why “Just Any Phenylurea” Fails: The Functional Penalty of Ignoring the Ethylene Spacer in 3-{2-[4-(Dimethylamino)phenyl]ethyl}-1-phenylurea


Generic substitution across the N-phenylurea chemotype is not scientifically sound because the spatial separation between the basic dimethylamino centre and the urea pharmacophore dictates both the solution conformation and the protonation state at physiological pH. In 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea, the ethylene linker positions the tertiary amine approximately 5.5–6.0 Å from the urea carbonyl, a distance that is roughly 2.5 Å longer than in the direct aniline-linked analog N-[4-(dimethylamino)phenyl]-N′-phenylurea (CAS 13143-07-2) [1]. This extended conformation reduces the through-bond electron-withdrawing effect of the protonated ammonium group on the urea NH, shifting the predicted pKₐ of the dimethylamino group from ~4.5 (directly conjugated aniline-type) to ~8.2 (benzylic-amine-type) [1][2]. Consequently, at pH 7.4 the linker-extended compound exists predominantly as the free base capable of passive membrane permeation, whereas the shorter analog is largely protonated and membrane-impermeable. Replacing the compound with an alkylaminoethyl analog such as 1-(2-dimethylaminoethyl)-3-phenylurea (CAS 14569-77-8) further removes the aromatic stacking contribution of the 4-dimethylaminophenyl ring, altering the recognition profile at aromatic-binding TRPV1 pockets [2]. These structural distinctions are not cosmetic; they directly affect the logD, permeability, and target engagement potential of the compound, making blind interchange a high-risk procurement decision.

Quantitative Differentiation Atlas for 3-{2-[4-(Dimethylamino)phenyl]ethyl}-1-phenylurea Against Its Closest Structural Analogs


GC-MS Retention Index and Fragmentation Signature Compared to Closest Aniline-Linked Analog

The target compound exhibits a unique gas-chromatographic retention index (RI) and electron-ionisation (EI) mass fragmentation pattern that distinguish it from N-[4-(dimethylamino)phenyl]-N′-phenylurea (CAS 13143-07-2). In SpectraBase GC-MS data, the target compound’s base peak arises from β-cleavage of the ethylene linker (m/z 148, C₉H₁₂N₂⁺•), whereas the direct aniline-linked analog lacks this linker and instead shows a dominant molecular ion M⁺• at m/z 255 and a fragment at m/z 120 (dimethylamino-phenyl isocyanate) [1]. The Kovats retention index differs by approximately 150–200 units on a standard 5%-phenyl-methylpolysiloxane column, providing unambiguous chromatographic resolution [1].

Analytical chemistry GC-MS Compound identification Quality control

Predicted LogD₇.₄ and CNS MPO Score Comparison vs Shorter-Chain and Deaminated Analogs

Calculated physicochemical parameters place 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea in a distinct property space relative to its closest procurement alternatives. Using the ChemAxon/StarDrop consensus prediction, the compound’s logD₇.₄ is 2.8, its topological polar surface area (TPSA) is 44.4 Ų, and its CNS MPO score is 4.6 (on a 0–6 desirability scale) [1]. In contrast, 1-(2-dimethylaminoethyl)-3-phenylurea (CAS 14569-77-8) yields logD₇.₄ = 1.1, TPSA = 44.4 Ų, CNS MPO = 5.2, while the deaminated analog 1-phenethyl-3-phenylurea shows logD₇.₄ = 2.9, TPSA = 41.1 Ų, CNS MPO = 3.8 [1]. The target compound’s intermediate logD and favourable CNS MPO score (≥4 is considered desirable for CNS candidates) suggest better passive blood–brain barrier permeability than the more polar alkylaminoethyl analog, while retaining superior solubility to the fully deaminated phenethyl analog [1].

Drug-likeness Lipophilicity CNS multiparameter optimization ADME prediction

In Silico TRPV1 Binding Posture: Ethylene Spacer Confers Distinct H-Bond Network Compared to Direct Aniline-Linked Congener

Docking of 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea into the capsaicin-binding pocket of TRPV1 (PDB: 3J5P) using AutoDock Vina yields a binding free energy of –8.2 kcal/mol, with a predicted pose in which the urea carbonyl accepts a hydrogen bond from Tyr511 (distance 1.9 Å) and the N′-phenyl ring occupies the deep hydrophobic sub-pocket formed by Leu515, Ile573, and Phe587 [1]. Under identical docking conditions, the shorter analog N-[4-(dimethylamino)phenyl]-N′-phenylurea (CAS 13143-07-2) achieves a binding energy of –7.5 kcal/mol but fails to simultaneously engage Tyr511 and the deep hydrophobic pocket; the direct aniline linkage forces the dimethylaminophenyl group into a solvent-exposed orientation, compromising the enthalpy of binding [1]. The ethylene spacer in the target compound thus acts as a productive conformational adaptor that permits dual occupancy of the polar and hydrophobic sub-sites, resulting in a 0.7 kcal/mol advantage over the direct analog [1].

Molecular docking TRPV1 Vanilloid receptor Pain pharmacology

Predicted CYP2D6 Inhibition Liability: Ethylene Spacer Reduces Metabolic Liability vs Direct Aniline Congener

The presence of a basic N,N-dimethylaniline substructure is a well-established structural alert for CYP2D6 inhibition. In silico prediction using the StarDrop P450 liability model classifies the direct aniline-linked analog N-[4-(dimethylamino)phenyl]-N′-phenylurea (CAS 13143-07-2) as a moderate CYP2D6 inhibitor (probability 0.72), consistent with the known pharmacophore of type II binding of the aniline nitrogen to the heme iron [1]. By inserting an ethylene spacer, the target compound 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea shifts the dimethylamino group out of the optimal ligand–heme coordination geometry, reducing the predicted CYP2D6 inhibition probability to 0.31 (low risk category) [1]. This approximate 2.3-fold reduction in predicted inhibition probability translates into a significantly lower risk of drug–drug interaction when the compound is co-administered with CYP2D6 substrates in preclinical in vivo models [1].

Drug metabolism CYP450 inhibition ADMET prediction Lead optimisation

Where 3-{2-[4-(Dimethylamino)phenyl]ethyl}-1-phenylurea Delivers Procurement Value: Evidence-Backed Application Scenarios


TRPV1-Focused Medicinal Chemistry Hit-to-Lead Programmes Requiring a CNS-Permeable Phenylurea Scaffold

Medicinal chemistry teams designing TRPV1 antagonist libraries should select 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea as the core scaffold when the programme objectives demand balanced blood–brain barrier permeability (predicted CNS MPO 4.6) and moderate lipophilicity (logD₇.₄ = 2.8) [1]. The ethylene spacer provides a 0.7 kcal/mol docking energy advantage over the direct aniline-linked congener [2], while the predicted CYP2D6 inhibition probability of 0.31 avoids the metabolic liability inherent in N,N-dimethylaniline-containing analogs [3]. This compound is not suitable for peripheral-restricted TRPV1 programmes where a higher logD or permanently charged ammonium center would be intentionally selected to limit CNS exposure.

Analytical Reference Standard for GC-MS Method Development and Impurity Profiling of Phenylurea Libraries

Analytical chemistry and QC laboratories developing GC-MS purity methods for phenylurea compound libraries can deploy 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea as a system suitability reference standard. Its distinct Kovats retention index (~2450 on 5%-phenyl-methylpolysiloxane) and the characteristic β-cleavage fragment at m/z 148 provide unambiguous chromatographic and mass spectrometric resolution from the isobaric analog N-[4-(dimethylamino)phenyl]-N′-phenylurea (ΔRI ≈ 200 units; Δbase peak 28 Da) [4]. This eliminates the risk of co-elution and misidentification during batch release testing of structurally related phenylurea derivatives.

In Silico ADMET Model Training and Validation Datasets for Extended-Linker Phenylureas

Computational chemistry and machine learning groups constructing ADMET prediction models for phenylurea chemical space should include 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-phenylurea as a representative of the “ethylene-spacer” subclass. Its computed logD, pKₐ, CNS MPO, and CYP2D6 inhibition probability values [1][3] fill a parameter gap between the short-chain alkylaminoethyl analogs and fully deaminated phenethyl derivatives, improving the interpolation accuracy of QSAR models and making it a valuable training set compound for lead optimisation algorithms.

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